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Compound of Interest

Compound Name: Propargyl-PEG3-acid

Cat. No.: B610230 Get Quote

An In-depth Technical Guide to Propargyl-PEG3-
acid Linkers
For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core properties, applications, and

experimental methodologies related to the Propargyl-PEG3-acid linker, a versatile tool in

modern bioconjugation and therapeutic development.

Core Properties of Propargyl-PEG3-acid
Propargyl-PEG3-acid is a heterobifunctional linker featuring a terminal alkyne group

(propargyl) and a carboxylic acid, separated by a hydrophilic three-unit polyethylene glycol

(PEG) spacer. This structure allows for the sequential and specific conjugation of two different

molecules. The PEG chain enhances solubility in aqueous media, reduces aggregation, and

can improve the pharmacokinetic properties of the final conjugate.

Quantitative Data Summary
The key physicochemical properties of Propargyl-PEG3-acid are summarized below.
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Property Value

Molecular Formula C₁₀H₁₆O₅

Molecular Weight 216.23 g/mol

CAS Number 1347760-82-0

Appearance Liquid

Purity Typically ≥95%

Solubility Soluble in Water, DMSO, DCM, DMF

Storage Conditions

Short-term (weeks) at 0-4°C; Long-term (months

to years) at -20°C, protected from light and

moisture.

Core Applications in Drug Development
The dual functionality of the Propargyl-PEG3-acid linker makes it a valuable component in the

construction of complex therapeutic and diagnostic agents.

Antibody-Drug Conjugates (ADCs)
In ADC development, the linker connects a potent cytotoxic payload to a monoclonal antibody

(mAb). The carboxylic acid can be activated to react with amine residues (e.g., lysine) on the

antibody surface. The propargyl group can then be conjugated to an azide-modified cytotoxic

drug using highly efficient and specific copper-catalyzed azide-alkyne cycloaddition (CuAAC), a

cornerstone of "click chemistry."

Proteolysis-Targeting Chimeras (PROTACs)
PROTACs are bifunctional molecules that induce the degradation of specific target proteins.[1]

[2] They consist of a ligand that binds the target protein and another ligand that recruits an E3

ubiquitin ligase, joined by a linker.[3] Propargyl-PEG3-acid is an ideal linker for PROTAC

synthesis, allowing for the covalent attachment of the two distinct ligands. The defined length of

the PEG3 spacer helps to optimize the formation of the crucial ternary complex between the

target protein, the PROTAC, and the E3 ligase.[4]
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Experimental Protocols
The following sections provide detailed methodologies for the two primary conjugation

reactions involving Propargyl-PEG3-acid. These are generalized protocols and may require

optimization based on the specific substrates used.

Protocol 1: Amide Coupling via EDC/NHS Chemistry
This two-step protocol describes the activation of the linker's carboxylic acid to form a semi-

stable N-hydroxysuccinimide (NHS) ester, followed by its reaction with a primary amine-

containing molecule (e.g., an antibody, protein, or other ligand).

Materials:

Propargyl-PEG3-acid

Amine-containing molecule

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC)

N-hydroxysuccinimide (NHS) or Sulfo-NHS

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 5.5-6.0

Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M Glycine

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

Desalting column for purification

Procedure:

Reagent Preparation:

Equilibrate EDC and NHS to room temperature before opening.
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Prepare a stock solution of Propargyl-PEG3-acid (e.g., 10 mg/mL) in anhydrous DMF or

DMSO.

Prepare fresh solutions of EDC (e.g., 10 mg/mL) and NHS (e.g., 10 mg/mL) in Activation

Buffer immediately before use.

Dissolve the amine-containing molecule in Coupling Buffer.

Activation of Propargyl-PEG3-acid:

In a reaction tube, combine the Propargyl-PEG3-acid solution with a 2 to 5-fold molar

excess of EDC and a 1.2 to 2-fold molar excess of NHS.

Incubate the reaction for 15-30 minutes at room temperature to form the Propargyl-PEG3-

NHS ester.[5]

Conjugation to Amine-Containing Molecule:

Immediately add the activated NHS ester solution to the solution of the amine-containing

molecule. A 5 to 20-fold molar excess of the activated linker relative to the amine molecule

is a common starting point for optimization.

Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with

gentle mixing.

Quenching and Purification:

Stop the reaction by adding the Quenching Solution to a final concentration of 20-50 mM.

Incubate for 30 minutes at room temperature to consume any unreacted NHS esters.

Purify the resulting conjugate using a desalting column or size-exclusion chromatography

to remove excess linker and byproducts.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne
Cycloaddition (CuAAC)
This protocol describes the conjugation of the linker's terminal alkyne to an azide-containing

molecule (e.g., a modified drug payload or fluorescent probe).
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Materials:

Propargyl-PEG3-acid conjugate (from Protocol 1) or other propargyl-containing molecule

Azide-containing molecule

Copper(II) Sulfate (CuSO₄)

Sodium Ascorbate

Copper Ligand: Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is recommended for

aqueous solutions to improve efficiency and reduce cytotoxicity.[6][7]

Reaction Buffer: PBS, pH 7.4

DMSO (if needed to dissolve reagents)

Procedure:

Reagent Preparation:

Prepare the following stock solutions: 100 mM CuSO₄ in water, 200 mM THPTA in water,

and 100 mM Sodium Ascorbate in water (prepare fresh).[8]

Dissolve the alkyne- and azide-containing molecules in the Reaction Buffer (or DMSO for

hydrophobic molecules).

Catalyst Preparation:

In a separate tube, mix CuSO₄ and the THPTA ligand in a 1:2 molar ratio. Let the solution

stand for 2-3 minutes to allow the complex to form.[8]

Click Reaction:

In the main reaction tube, combine the propargyl-containing molecule and the azide-

containing molecule. A slight molar excess (1.5 to 5-fold) of one reactant is often used to

drive the reaction to completion.
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Add the prepared CuSO₄/THPTA catalyst complex to the reaction mixture. A final copper

concentration of 0.1 to 0.5 mM is typical.

Initiate the reaction by adding the freshly prepared Sodium Ascorbate solution. The final

concentration of the ascorbate should be 5-10 times that of the copper.[9]

Incubate the reaction for 30-60 minutes at room temperature, protected from light.

Purification:

Once the reaction is complete, purify the final conjugate using an appropriate method,

such as size-exclusion chromatography, dialysis, or HPLC, to remove the copper catalyst,

excess reagents, and byproducts.

Mandatory Visualizations
The following diagrams illustrate the structure, workflow, and a key mechanism of action related

to Propargyl-PEG3-acid linkers.

Caption: Chemical structure of Propargyl-PEG3-acid.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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